molecular formula C20H25BN2O4 B15155570 tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B15155570
M. Wt: 368.2 g/mol
InChI Key: LREGGPXGBYFJJY-UHFFFAOYSA-N
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Description

tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by its indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the boronic ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the cyano group and the boronic ester group. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as lithium aluminum hydride. .

Scientific Research Applications

tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate primarily involves its role as a reagent in organic synthesis. The boronic ester group can form stable complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The cyano group can undergo various transformations, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Similar compounds include other boronic esters and indole derivatives. For example:

Properties

Molecular Formula

C20H25BN2O4

Molecular Weight

368.2 g/mol

IUPAC Name

tert-butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

InChI

InChI=1S/C20H25BN2O4/c1-18(2,3)25-17(24)23-15-9-8-13(12-22)10-14(15)11-16(23)21-26-19(4,5)20(6,7)27-21/h8-11H,1-7H3

InChI Key

LREGGPXGBYFJJY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC(=C3)C#N

Origin of Product

United States

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